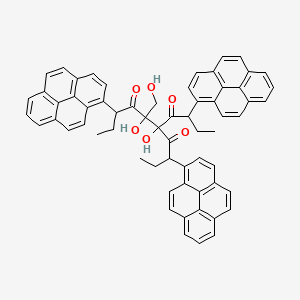
Thallium(1+) tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(1+) tetradecanoate is an organothallium compound with the molecular formula C₁₄H₂₇O₂Tl. It consists of a thallium(I) ion bonded to a tetradecanoate (myristate) anion. This compound is part of a broader class of thallium salts, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium(1+) tetradecanoate can be synthesized through the reaction of thallium(I) hydroxide or thallium(I) carbonate with tetradecanoic acid (myristic acid) in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Thallium(1+) tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) compounds.
Reduction: Reduction reactions can convert this compound to thallium(I) metal or other lower oxidation state compounds.
Substitution: Substitution reactions can occur where the tetradecanoate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction reactions may involve reducing agents like sodium borohydride.
Substitution reactions can be facilitated by the presence of other anions in solution.
Major Products Formed:
Oxidation: Thallium(III) compounds
Reduction: Thallium(I) metal or lower oxidation state compounds
Substitution: Various thallium salts with different anions
Applications De Recherche Scientifique
Thallium(1+) tetradecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thallium compounds.
Biology: The compound is utilized in biological studies to investigate the effects of thallium on biological systems.
Medicine: Thallium salts, including this compound, are used in medical imaging and as potential therapeutic agents.
Industry: It finds applications in the production of specialized materials and in various industrial processes.
Mécanisme D'action
The mechanism by which thallium(1+) tetradecanoate exerts its effects involves its interaction with biological molecules and pathways. The compound can disrupt cellular processes by interfering with enzyme activities and ion channels. Thallium ions can mimic potassium ions, leading to cellular toxicity and affecting various physiological functions.
Molecular Targets and Pathways:
Enzyme inhibition
Ion channel interference
Cellular toxicity
Comparaison Avec Des Composés Similaires
Thallium(I) sulfate
Thallium(I) nitrate
Thallium(I) chloride
Propriétés
Numéro CAS |
18993-53-8 |
|---|---|
Formule moléculaire |
C14H27O2Tl |
Poids moléculaire |
431.75 g/mol |
Nom IUPAC |
tetradecanoate;thallium(1+) |
InChI |
InChI=1S/C14H28O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 |
Clé InChI |
LDQKZOATUDIFCQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)[O-].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


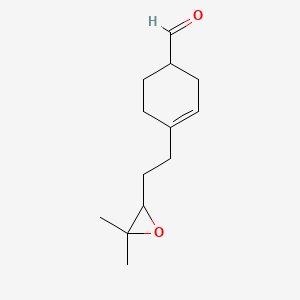
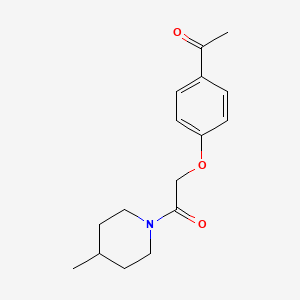
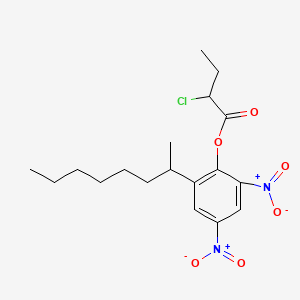
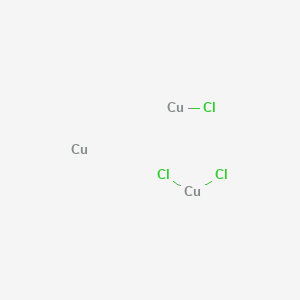
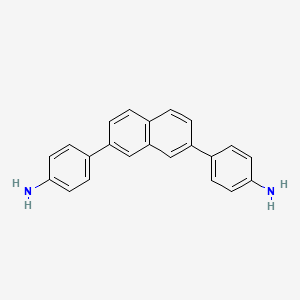
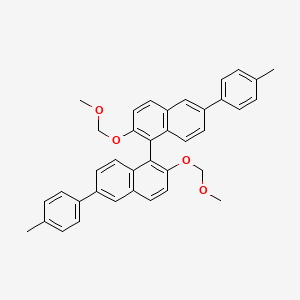


![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)
![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
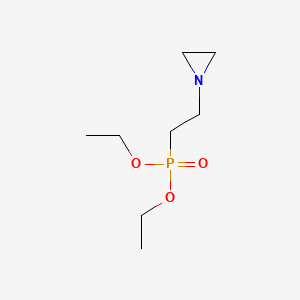
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
